molecular formula C12H15NO B12129362 2-Butenamide, 3-methyl-N-(phenylmethyl)- CAS No. 67264-80-6

2-Butenamide, 3-methyl-N-(phenylmethyl)-

Katalognummer: B12129362
CAS-Nummer: 67264-80-6
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: KRPRWOXUFAQNOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butenamide, 3-methyl-N-(phenylmethyl)- is an organic compound with the molecular formula C12H15NO It is a derivative of butenamide, characterized by the presence of a phenylmethyl group and a methyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenamide, 3-methyl-N-(phenylmethyl)- typically involves the reaction of 3-methyl-2-butenamide with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2-Butenamide, 3-methyl-N-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

2-Butenamide, 3-methyl-N-(phenylmethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Butenamide, 3-methyl-N-(phenylmethyl)- involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the context of its use and the specific biological or chemical system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Butenamide, 3-methyl-N-(phenylmethyl)- is unique due to its specific structural features, such as the presence of both a phenylmethyl and a methyl group on the nitrogen atom.

Eigenschaften

CAS-Nummer

67264-80-6

Molekularformel

C12H15NO

Molekulargewicht

189.25 g/mol

IUPAC-Name

N-benzyl-3-methylbut-2-enamide

InChI

InChI=1S/C12H15NO/c1-10(2)8-12(14)13-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,13,14)

InChI-Schlüssel

KRPRWOXUFAQNOP-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)NCC1=CC=CC=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.